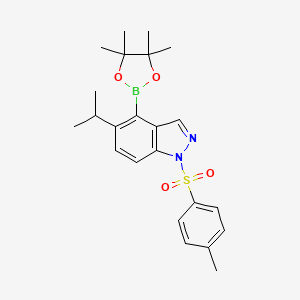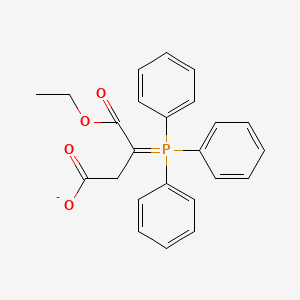
4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate
Übersicht
Beschreibung
4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate, also known as Ethyl pyruvate triphenylphosphonium ylide, is a chemical compound with the molecular formula C24H22O4P and a molecular weight of 405.4 g/mol. This compound has garnered significant attention in scientific research due to its unique physical and chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate typically involves the reaction of ethyl pyruvate with triphenylphosphine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and may require the presence of a base to facilitate the formation of the ylide.
Analyse Chemischer Reaktionen
4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate involves its interaction with molecular targets and pathways within cells. The compound’s ylide structure allows it to participate in various chemical reactions, which can modulate biological pathways and processes. Specific molecular targets and pathways involved in its action are still under investigation, but its unique structure suggests potential interactions with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate can be compared with other similar compounds, such as:
Triphenylphosphine oxide: A common byproduct in reactions involving triphenylphosphine.
Ethyl pyruvate: A precursor in the synthesis of the compound.
Triphenylphosphonium ylides: A class of compounds with similar ylide structures and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
4-ethoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23O4P/c1-2-28-24(27)22(18-23(25)26)29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3,(H,25,26)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMXQZFRACBYPA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4P- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90798646 | |
| Record name | 4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90798646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65434-72-2 | |
| Record name | 4-Ethoxy-4-oxo-3-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90798646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


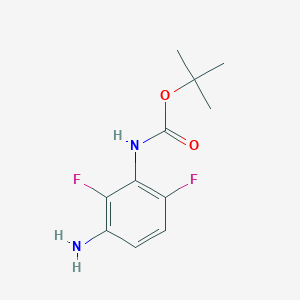
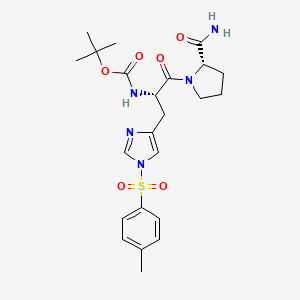
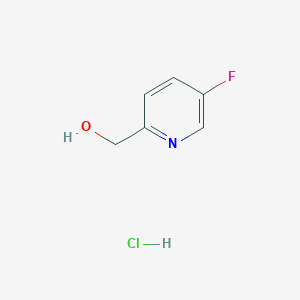
![2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid](/img/structure/B1401394.png)
![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)
![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)
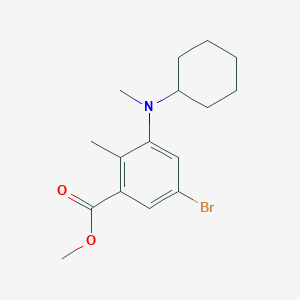
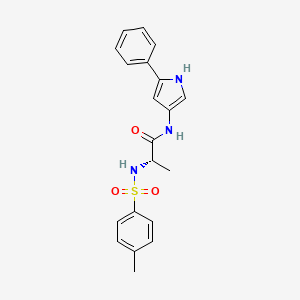
![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)
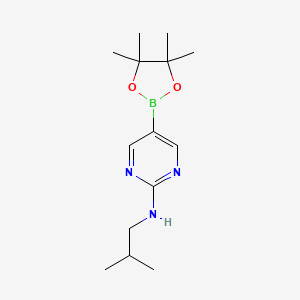
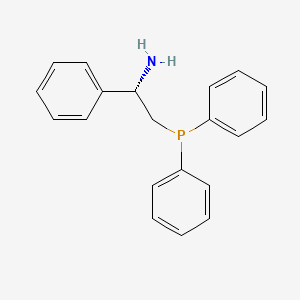
![5-Boc-5-azaspiro[2.5]octane](/img/structure/B1401409.png)

